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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in overcoming
common barriers to the implementation of annual diabetic foot exams in clinical and research
settings.

Frequently Asked Questions (FAQSs)
Patient-Level Barriers

Q1: What are the most common patient-related barriers to receiving an annual diabetic foot
exam?

Al: Patient-level barriers often include a lack of knowledge about the importance of foot care,
fear or anxiety about the examination findings, financial constraints or lack of insurance, and
logistical issues such as transportation and time off work.[1][2][3] Some patients may also not
receive routine foot examinations prior to developing their first diabetic foot ulcer (DFU), even
with regular primary care appointments. Additionally, factors like low literacy, late presentation
for care, and poor compliance with follow-up appointments contribute to the problem.[1]

Q2: How can we address a patient's lack of awareness or education about diabetic foot care?

A2: Implementing patient education programs is a key solution.[1] Educational interventions
should explain the risks of diabetic foot complications, such as ulcers and amputations, and the
preventive role of annual exams.[4][5] Providing written and verbal information on proper foot
self-care can empower patients.[4] Studies show that patient education, combined with other
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interventions, can significantly increase screening rates and reduce amputation rates by 45%
to 85%.[5]

Q3: What strategies can be used if a patient refuses the foot exam?

A3: Patient refusal can be a barrier.[6] Educating staff and healthcare professionals on how to
address patient concerns and explain the importance of the exam can help overcome this.[7]
Emphasizing that the screening is a simple, painless, and crucial part of their diabetes
management can alleviate anxiety.

Provider-Level Barriers

Q1: Our clinical staff cites lack of time during appointments as a major barrier. How can we
overcome this?

Al: Time constraints are a frequently cited barrier.[2][6][8][9] Effective strategies include:

o Team-Based Care: Utilize nurses or medical assistants (MAs) to perform and document
parts of the exam.[4][10][11] A nursing-led process can significantly improve completion
rates.[11]

» Dedicated Visits: Host "comprehensive diabetic visits" that bundle all necessary annual
screenings, including the foot exam.[6][12]

« Efficient Workflow: Have support staff instruct patients to remove their shoes and socks upon
being placed in the exam room. This simple visual cue can significantly increase the number
of exams performed.[7][13]

Q2: Some providers in our study are not confident in performing a comprehensive diabetic foot
exam. What is the best approach to address this?

A2: Lack of provider knowledge, training, and confidence is a significant barrier.[1][2][6][8][9] A
targeted educational program for providers and staff is crucial. Training should cover:

e The components of a comprehensive exam based on established guidelines (e.g., American
Diabetes Association).[10][14]

e Proper documentation in the Electronic Health Record (EHR).[6][12]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://scholarworks.uark.edu/cgi/viewcontent.cgi?article=1036&context=nursstudent
https://pmc.ncbi.nlm.nih.gov/articles/PMC7566928/
https://digitalarchive.uthscsa.edu/digital/api/collection/theses/id/423/download
https://www.researchgate.net/publication/274635458_Barriers_to_Diabetic_Foot_Care
https://pmc.ncbi.nlm.nih.gov/articles/PMC7566928/
https://www.researchgate.net/publication/324776341_Barriers_to_foot_care_in_patients_with_diabetes_as_identified_by_healthcare_professionals
https://pmc.ncbi.nlm.nih.gov/articles/PMC12450305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11247029/
https://stti.confex.com/stti/bc23/meetingapp.cgi/Paper/119832
https://diabetesjournals.org/diabetes/article/74/Supplement_1/11-PUB/158569/11-PUB-Improving-Diabetic-Foot-Exam-Completion
https://diabetesjournals.org/diabetes/article/74/Supplement_1/11-PUB/158569/11-PUB-Improving-Diabetic-Foot-Exam-Completion
https://pmc.ncbi.nlm.nih.gov/articles/PMC7566928/
https://diabetesjournals.org/clinical/article/38/4/386/35394/Strategies-to-Improve-Annual-Diabetic-Foot
https://digitalarchive.uthscsa.edu/digital/api/collection/theses/id/423/download
https://digitalrepository.unm.edu/cgi/viewcontent.cgi?article=1024&context=cir_jqih
https://pmc.ncbi.nlm.nih.gov/articles/PMC10503961/
https://www.researchgate.net/publication/274635458_Barriers_to_Diabetic_Foot_Care
https://pmc.ncbi.nlm.nih.gov/articles/PMC7566928/
https://www.researchgate.net/publication/324776341_Barriers_to_foot_care_in_patients_with_diabetes_as_identified_by_healthcare_professionals
https://pmc.ncbi.nlm.nih.gov/articles/PMC12450305/
https://stti.confex.com/stti/bc23/meetingapp.cgi/Paper/119832
https://pmc.ncbi.nlm.nih.gov/articles/PMC2494620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7566928/
https://diabetesjournals.org/clinical/article/38/4/386/35394/Strategies-to-Improve-Annual-Diabetic-Foot
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

» Risk stratification and appropriate follow-up intervals.[4] A quality improvement project
demonstrated that provider education led to a significant increase in the comprehensiveness
of foot exams conducted.[15]

Q3: We lack some of the necessary equipment for a full sensory exam. What are the essential

tools?

A3: Lack of appropriate equipment is a common issue.[6][8][9] The essential tool for assessing
loss of protective sensation (LOPS) is a 10-g monofilament.[14][16] Other recommended tools
for a comprehensive neurological exam include a pinprick to assess small-fiber function or a
128-Hz tuning fork for vibration sensation.[4][5] For vascular assessment, palpation of pedal
pulses is key; a handheld Doppler can be useful if pulses are difficult to find.[16][17]
Assembling single-use foot screening toolkits for each exam room can remove this barrier
effectively.[4][18]

System-Level Barriers

Q1: How can we use our Electronic Health Record (EHR) system to improve foot exam rates?
Al: The EHR is a powerful tool. System-level interventions include:

o Customized Templates: Create a dedicated, pre-populated EHR template for the diabetic foot
exam to streamline documentation.[4][15]

o Automated Alerts: Implement an EMR/EHR alert that prompts providers when a patient with
diabetes is due for their annual foot exam.[15][19] Studies have shown a statistically
significant increase in exam performance after implementing an EMR alert.[19]

e Reporting and Feedback: Use the EHR to generate performance reports to track completion
rates and provide feedback to clinical teams.[4][6][10]

Q2: Our clinic has poor coordination between primary care and specialists like podiatry. How
can this be improved?

A2: Poor communication and fragmented care are systemic barriers.[1][8] Establishing clear
referral pathways and fostering closed-loop communication between different departments is
essential.[1] A multidisciplinary team approach is considered a best practice for managing
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diabetic foot care.[1][2] The system should ensure that patients identified as high-risk are
referred to a specialist in a timely manner.[4][8]

Troubleshooting Guides & Experimental Protocols
Guide 1: Implementing a Nurse-Led Screening Protocol

This guide details a quality improvement (Ql) methodology to increase diabetic foot exam rates
by leveraging registered nurses (RNS).

Experimental Protocol

e Objective: To increase the rate of annual comprehensive diabetic foot exams from a baseline
of 43% to over 70% within an 8-week intervention period.[4]

» Design: A pre-test/post-test quality improvement project design.
« Interventions:

o Staff Education: Conduct a training session for all RNs and nurse practitioners on proper
foot exam technique according to American Diabetes Association (ADA) guidelines, risk
stratification, and documentation in the custom EHR template. Require a return
demonstration of the technique from each participant.[4][18]

o Single-Use Toolkits: Stock each exam room with single-use foot screening toolkits. Each
kit should contain a 10-g monofilament and a neurological pin.[4]

o EHR Template: Develop and deploy a customized, pre-populated EHR template for
documenting the comprehensive diabetic foot exam.[4]

o Workflow Integration: Integrate the diabetic foot exam into the RN's scope of practice. The
RN performs the exam and patient education, documenting the findings in the new EHR
template.[4]

» Data Collection & Analysis:

o Baseline Data: Conduct a retrospective chart audit of all patients with a diabetes diagnosis
seen in the 8 weeks prior to the intervention to determine the baseline rate of documented
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foot exams.[4]

o Post-Intervention Data: Prospectively track all eligible patient visits during the 8-week
intervention period. An eligible patient is defined as having a diabetes diagnosis and no
documented foot exam within the past 12 months.[4][20]

o Outcome Measures: The primary outcome is the percentage of eligible patients who
receive a comprehensive diabetic foot exam. A secondary outcome is the percentage of
completed exams that result in a prescribed follow-up or appropriate referral.[4]

o Statistical Analysis: Use a chi-square analysis to compare pre- and post-intervention rates.
Calculate odds ratios (OR) to determine the likelihood of an exam being performed post-
intervention compared to pre-intervention.[4][20]

Guide 2: Leveraging the EHR to Boost Screening Rates

This guide outlines a methodology to test the effectiveness of an EHR-based alert system.
Experimental Protocol

e Objective: To determine if the implementation of an EHR alert increases the number of
diabetic foot exams performed.

» Design: A quasi-experimental, pre-implementation/post-implementation comparison.[19]
« Intervention:

o Develop EHR Alert: Create an automated, non-intrusive alert within the EHR that appears
in the patient's chart, notifying the provider that the patient has a diagnosis of Type 2
Diabetes and is due for a comprehensive foot exam.[19]

o Integrate Screening Tool: Link the alert to a standardized, efficient screening tool or
template, such as Inlow's 60-Second Diabetic Foot Screen, to guide and simplify the
examination process.[19]

e Data Collection & Analysis:
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o Pre-Implementation Group (Baseline): Retrospectively review the charts of a set number
of patients (e.g., 35) with Type 2 Diabetes seen prior to the EHR alert implementation to
determine the number of foot exams performed.[19]

o Post-Implementation Group: Prospectively track the same number of patients (e.g., 30-35)
after the EHR alert has been activated to count the number of foot exams performed.[19]

o Statistical Analysis: Use a Pearson's chi-square test to analyze the frequencies and
determine if there is a statistically significant difference in the proportion of foot exams
performed between the pre- and post-implementation groups.[19]

Data Presentation: Efficacy of Interventions

The following tables summarize quantitative data from quality improvement studies aimed at
increasing diabetic foot exam completion rates.

Table 1: Impact of a Nurse-Led Protocol with Toolkit[4][20]

Pre- Post- .
] . ] Percentage Odds Ratio
Metric Intervention Intervention (8 )
. Point Increase (95% CI)
(Baseline) Weeks)
Exam
, 43.0% (18 0f 42)  74.1% (43 0f58)  +31.1% 3.82 (1.64-8.92)
Completion Rate
Appropriate
Follow- 38.1% (16 of 42)  70.7% (41 0f 58)  +32.6% 3.92 (1.69-9.09)
up/Referral

Table 2: Impact of EHR Alerts and Provider Education
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Post-Intervention

Study Intervention

Baseline Rate

Rate

Key Finding

EHR Alert +
Screening Tool[19]

32% (11 of 35

patients)

77% (23 of 30

patients)

A 45% mean increase
in exam performance;
statistically significant
(p=0.02).

Provider Education +
EHR Template &

51.6% (16 of 31

60.6% (20 of 33

Non-significant
increase in frequency,
but a significant

increase in exam

patients) patients)
Alert[15] completeness (all 3
components): 0% to
35% (p=0.011).
) o Surpassed the
Provider/MA Training ]
60% 84.8% national benchmark of
+ Cues[10]
>80%.
Bundling preventive
) services into
Comprehensive , o
) o 15.6% 76% dedicated visits
Diabetic Visits[6][12]

dramatically increased

compliance.

Visualizations: Workflows and Logical Relationships

Workflow for a Quality Improvement Project
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A

Implement Interventions:
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Continuous Improvement
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A4
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l
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intervention rates
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\ 4

Standardize Process:
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standard workflow

l
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Share findings with 1=
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Caption: A Plan-Do-Study-Act (PDSA) cycle for a quality improvement project.
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Caption: Logical relationship between barriers, interventions, and outcomes.

Diabetic Foot Exam and Risk Stratification Pathway

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b608096?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Patient with Diabetes
Presents for Annual Exam

Perform Comprehensive Foot Exam:
1. Inspection (Skin, Deformity)
2. Neurological (10g Monofilament)
3. Vascular (Pedal Pulses)

Loss of Protective
Sensation (LOPS)?

Signs of Peripheral
Artery Disease (PAD)?
(Absent Pulses)

Yes

Risk Category 1-2 (Moderate)
- LOPS and/or PAD present
- Action: Protective Footwear,
Follow-up in 3-6 months

History of Ulcer
or Amputation?

Risk Category 3 (High)

- History of Ulcer/Amputation
- Action: Refer to Specialist,
Therapeutic Footwear,
Follow-up in 1-3 months

Risk Category O (Low)
- No LOPS, No PAD
- Action: Patient Education,
Follow-up in 1 year

Click to download full resolution via product page

Caption: Decision pathway for risk stratification based on foot exam findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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